molecular formula C20H21BN2 B13787609 Benzenamine, N,N'-((phenylborylene)bis(methylene))bis- CAS No. 85684-49-7

Benzenamine, N,N'-((phenylborylene)bis(methylene))bis-

Katalognummer: B13787609
CAS-Nummer: 85684-49-7
Molekulargewicht: 300.2 g/mol
InChI-Schlüssel: FJGFCBUJNGYFKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, N,N’-((phenylborylene)bis(methylene))bis- is a chemical compound with a unique structure that includes a phenylborylene group connected to two benzenamine units via methylene bridges

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N’-((phenylborylene)bis(methylene))bis- typically involves the reaction of benzenamine with a phenylborylene precursor under specific conditions. The reaction often requires a catalyst to facilitate the formation of the methylene bridges. Common reagents used in the synthesis include boron-containing compounds and methylene donors.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, N,N’-((phenylborylene)bis(methylene))bis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Benzenamine, N,N’-((phenylborylene)bis(methylene))bis- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Research may explore its potential as a drug candidate or its role in drug delivery systems.

    Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism by which Benzenamine, N,N’-((phenylborylene)bis(methylene))bis- exerts its effects involves interactions with specific molecular targets. The phenylborylene group can interact with various biological molecules, potentially affecting pathways involved in cellular processes. The methylene bridges may also play a role in stabilizing the compound’s structure and enhancing its reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenamine, N-(phenylmethylene)-: This compound has a similar structure but lacks the borylene group.

    Benzenamine, 4,4’-methylenebis-: Another related compound with methylene bridges but different substituents.

Uniqueness

Benzenamine, N,N’-((phenylborylene)bis(methylene))bis- is unique due to the presence of the phenylborylene group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

85684-49-7

Molekularformel

C20H21BN2

Molekulargewicht

300.2 g/mol

IUPAC-Name

N-[[anilinomethyl(phenyl)boranyl]methyl]aniline

InChI

InChI=1S/C20H21BN2/c1-4-10-18(11-5-1)21(16-22-19-12-6-2-7-13-19)17-23-20-14-8-3-9-15-20/h1-15,22-23H,16-17H2

InChI-Schlüssel

FJGFCBUJNGYFKJ-UHFFFAOYSA-N

Kanonische SMILES

B(CNC1=CC=CC=C1)(CNC2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.